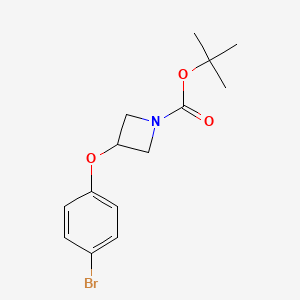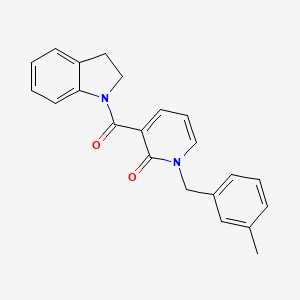
1-((2-Oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea is a complex organic compound that features both oxazolidinone and thiophene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Urea Linkage: This step involves the reaction of an isocyanate with an amine to form the urea linkage.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-((2-Oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino alcohols.
Substitution: Halogenated or nitrated derivatives of the p-tolyl group.
Wissenschaftliche Forschungsanwendungen
1-((2-Oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activity.
Industry: It may be used in the development of new materials, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-((2-Oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity. If it is used as an anticancer agent, it may induce apoptosis or inhibit cell proliferation. The molecular targets and pathways involved would need to be elucidated through further research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((2-Oxo-3-(phenyl)oxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea: Similar structure but with a phenyl group instead of a p-tolyl group.
1-((2-Oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-3-(furan-2-yl)urea: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
1-((2-Oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea is unique due to the combination of the oxazolidinone, p-tolyl, and thiophene moieties. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
1-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-11-4-6-12(7-5-11)19-10-13(22-16(19)21)9-17-15(20)18-14-3-2-8-23-14/h2-8,13H,9-10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDDPWIKJJVUNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(furan-2-yl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B3004815.png)
![methyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate](/img/structure/B3004817.png)

![2-Benzylsulfanyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B3004820.png)

![1-[8-(Dimethylamino)-3,4-dihydro-2H-1,7-naphthyridin-1-yl]prop-2-en-1-one](/img/structure/B3004822.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(diethylamino)benzamide](/img/structure/B3004823.png)





